Ethyl cyclopent-1-enecarboxylate

Description

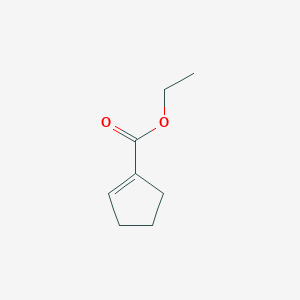

Structure

3D Structure

Properties

IUPAC Name |

ethyl cyclopentene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXHZIALCFFYRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298323 | |

| Record name | ethyl cyclopent-1-enecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10267-94-4 | |

| Record name | 10267-94-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl cyclopent-1-enecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Cyclopent-1-enecarboxylate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of ethyl cyclopent-1-enecarboxylate, a valuable intermediate in organic synthesis and a key building block for advanced chemical structures. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Introduction and Core Concepts

This compound (CAS No. 10267-94-4) is an unsaturated cyclic ester that serves as a versatile synthon in organic chemistry.[1][2] Its structure, featuring a cyclopentene ring conjugated with an ethyl carboxylate group, provides a unique combination of reactivity, making it a desirable starting material for the synthesis of complex molecules, including natural products and pharmaceutical agents. The strategic placement of the double bond and the ester functionality allows for a variety of chemical transformations, such as conjugate additions, cycloadditions, and functional group interconversions. Understanding the interplay of these structural features is paramount to leveraging this compound's full synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in a laboratory setting. The properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10267-94-4 | [1][2] |

| Molecular Formula | C₈H₁₂O₂ | [1][2] |

| Molecular Weight | 140.18 g/mol | [1][2] |

| IUPAC Name | ethyl cyclopent-1-ene-1-carboxylate | [1][2] |

| Synonyms | Ethyl 1-cyclopentene-1-carboxylate, 1-Cyclopentene-1-carboxylic acid ethyl ester | [2] |

| Appearance | Not explicitly stated, but related compounds are colorless to pale yellow liquids. | [3] |

| Boiling Point | Not explicitly stated for this isomer, but the related ethyl cyclopent-3-ene-1-carboxylate has a boiling point of 64°C at 15 mmHg. | [4][5] |

| Density | Not explicitly stated for this isomer. | |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents. | [3] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the vinylic proton, and the allylic and aliphatic protons of the cyclopentene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the two sp² carbons of the double bond, the sp³ carbons of the cyclopentene ring, and the two carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group (typically around 1710-1740 cm⁻¹) and a medium band for the C=C stretching of the alkene (around 1640-1680 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 140, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.

Synthesis and Reactivity: A Practical Approach

The synthesis of this compound can be achieved through various methods. A common and illustrative approach involves the Dieckmann condensation of a linear diester, followed by dehydration. This method highlights fundamental principles of organic synthesis.

Experimental Protocol: Synthesis via Dieckmann Condensation and Dehydration

This protocol describes a representative synthesis of a cyclopentanone precursor, which can then be converted to the target α,β-unsaturated ester.

Step 1: Dieckmann Condensation of Diethyl Adipate

-

Rationale: This intramolecular cyclization of a 1,6-diester is a classic method for forming five-membered rings. A strong base is used to deprotonate the α-carbon, which then attacks the other ester carbonyl.

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium ethoxide (1.0 eq) in anhydrous toluene.

-

Add diethyl adipate (1.0 eq) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with 30% hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-oxocyclopentanecarboxylate.[6]

-

Step 2: Conversion to this compound

-

Rationale: The β-keto ester formed in the Dieckmann condensation can be converted to the α,β-unsaturated ester through a two-step sequence of reduction and dehydration or via formation of an enol ether followed by elimination. A more direct, albeit different, approach to a related structure involves the esterification of the corresponding carboxylic acid.

-

Illustrative Dehydration Concept:

-

The keto group of ethyl 2-oxocyclopentanecarboxylate is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride.

-

The resulting ethyl 2-hydroxycyclopentanecarboxylate is then subjected to acid-catalyzed dehydration to introduce the double bond in conjugation with the ester.

-

Reaction Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of more complex molecular architectures. Its utility stems from the ability to participate in a variety of chemical transformations.

-

Michael Addition: The α,β-unsaturated ester system is an excellent Michael acceptor, allowing for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds at the β-position. This reaction is fundamental in the construction of substituted cyclopentane rings.

-

Diels-Alder Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions, providing a route to bicyclic systems.

-

Precursor to Bioactive Molecules: The cyclopentane ring is a common motif in many natural products and pharmaceutically active compounds. This compound can serve as a starting material for the synthesis of prostaglandins, steroids, and other biologically relevant molecules. For instance, derivatives of cyclopentane dicarboxylic acids, which can be synthesized from precursors like this compound, have been studied for their effects on cell membrane permeability and enzyme inhibition.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: Hazard Information

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Flammable Liquid | GHS02 | Warning | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |

The safety information is based on data for this compound and closely related isomers.[2][8][9] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an important tool for the construction of complex molecular frameworks. A thorough understanding of its synthesis, handling, and reaction scope, as outlined in this guide, is essential for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 275610, this compound. Retrieved from [Link].

-

NIST (n.d.). 5-Ethylcyclopent-1-enecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79550, Ethyl cyclopentanecarboxylate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5314991, Ethyl 3-Cyclopentene-1-carboxylate. Retrieved from [Link].

-

Pozo C., J. (1965). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Retrieved from [Link].

-

Chemsrc (2023). Ethyl 1-Cyclopentene-1-Carboxylate | CAS#:10267-94-4. Retrieved from [Link].

- Google Patents (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.

Sources

- 1. This compound | C8H12O2 | CID 275610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10267-94-4 | this compound - AiFChem [aifchem.com]

- 3. CAS 5453-85-0: ethyl cyclopentanecarboxylate | CymitQuimica [cymitquimica.com]

- 4. ethyl cyclopent-3-ene-1-carboxylate CAS#: 21622-01-5 [amp.chemicalbook.com]

- 5. ethyl cyclopent-3-ene-1-carboxylate | 21622-01-5 [chemicalbook.com]

- 6. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 8. Ethyl cyclopentanecarboxylate | C8H14O2 | CID 79550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 3-Cyclopentene-1-carboxylate | C8H12O2 | CID 5314991 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physico-chemical properties of Ethyl cyclopent-1-enecarboxylate

An In-depth Technical Guide to the Physico-chemical Properties of Ethyl cyclopent-1-enecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a versatile cyclic ester with significant applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and fragrances. Its unique structure, combining a reactive α,β-unsaturated ester with a cyclopentene ring, offers a rich landscape for chemical modification. This guide provides a comprehensive analysis of its core physico-chemical properties, spectroscopic profile, reactivity, and handling protocols. The information herein is synthesized to provide not just data, but a field-proven perspective on how these properties influence its practical application in a research and development setting.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is an organic compound featuring a five-membered carbon ring containing a double bond, to which an ethyl ester functional group is attached at the C1 position.

2.1 Chemical Structure and Identifiers

The structure of this molecule is key to understanding its properties. The electron-withdrawing nature of the carboxyl group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack—a cornerstone of its synthetic utility.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | ethyl cyclopent-1-ene-1-carboxylate | [1][2] |

| CAS Number | 10267-94-4 | [1][3] |

| Molecular Formula | C₈H₁₂O₂ | [1][3] |

| Molecular Weight | 140.18 g/mol | [1][3] |

| Canonical SMILES | CCOC(=O)C1=CCCC1 | [2] |

| InChI Key | PHXHZIALCFFYRT-UHFFFAOYSA-N | [2][3] |

| Synonyms | Ethyl 1-cyclopentene-1-carboxylate, Cyclopent-1-enecarboxylic acid ethyl ester | [2][3] |

Core Physico-chemical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. For drug development, properties like lipophilicity and molecular size are critical early indicators of pharmacokinetic behavior.

2.1 Physical State and Appearance

This compound is typically a colorless to pale yellow liquid with a characteristic fruity odor, a common trait for esters of its molecular weight.[4]

2.2 Quantitative Physical Properties

The following table summarizes the key experimentally determined and computed physical properties. These values are essential for designing synthetic protocols, purification strategies (e.g., distillation), and for computational modeling.

Table 2: Summary of Physico-chemical Data

| Property | Value | Significance in R&D |

| Density | 1.045 g/cm³ | Important for reaction scaling and solvent selection. |

| Boiling Point | 183.4°C at 760 mmHg | Defines purification parameters via distillation.[3] |

| Flash Point | 62.6°C | Critical for safety assessment and defining handling conditions.[3] |

| Refractive Index | 1.482 | A quick, non-destructive method for identity and purity checks.[3] |

| Vapor Pressure | 0.771 mmHg at 25°C | Influences volatility and required storage conditions.[3] |

| LogP (Computed) | 1.6 - 1.9 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability.[1][3] |

| Polar Surface Area (PSA) | 26.3 Ų | A key descriptor for predicting drug transport properties.[1] |

Spectroscopic and Chromatographic Profile

Unambiguous structural confirmation is paramount. A combination of mass spectrometry and spectroscopic techniques provides a complete picture of the molecule's identity and purity.

3.1 Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing a volatile compound like this. The technique provides both the retention time (a measure of purity) and the mass spectrum. The molecular ion peak (M+) would be expected at an m/z of 140, confirming the molecular weight.[1] Fragmentation patterns, such as the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group, provide definitive structural evidence.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of ¹H and ¹³C nuclei, offering a detailed map of the molecular structure.

-

¹H NMR: Expected signals would include a triplet and a quartet in the upfield region corresponding to the ethyl group protons. Protons on the cyclopentene ring would appear as multiplets, with the vinylic proton being the most downfield of the ring protons due to the deshielding effect of the double bond.

-

¹³C NMR: Key signals would include a peak around 170 ppm for the carbonyl carbon of the ester. The two sp² hybridized carbons of the double bond would appear in the 120-140 ppm range, while the sp³ carbons of the ring and the ethyl group would be found further upfield.

3.3 Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying key functional groups. For this compound, the spectrum is dominated by two strong absorption bands:

-

A sharp, intense peak around 1724 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of the α,β-unsaturated ester.[5]

-

A peak around 1650 cm⁻¹ corresponding to the C=C stretch of the cyclopentene ring.

-

The absence of a broad peak above 3000 cm⁻¹ confirms the lack of hydroxyl (-OH) groups.[5]

3.4 Experimental Workflow: Structural Elucidation

The logical flow for confirming the structure and purity of a synthesized or purchased batch of this compound is outlined below. This systematic process ensures a high degree of confidence in the material's identity before its use in further applications.

Caption: Workflow for Spectroscopic Characterization.

Solubility, Reactivity, and Stability

4.1 Solubility Profile

As suggested by its LogP value and structure, this compound has low solubility in water but is readily soluble in common organic solvents such as ethanol, diethyl ether, and ethyl acetate.[4] This is a critical consideration for selecting appropriate solvent systems for reactions and purifications.

4.2 Chemical Reactivity and Stability

-

Reactivity: The molecule's reactivity is dominated by its α,β-unsaturated ester system. It can undergo 1,4-conjugate addition (Michael addition) with nucleophiles, a reaction frequently exploited in the synthesis of more complex molecules. The ester functionality is susceptible to hydrolysis under acidic or basic conditions.[4] The double bond can also participate in cycloaddition reactions and can be reduced via catalytic hydrogenation.

-

Stability: The compound is stable under normal laboratory storage conditions.[6] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong bases which could initiate polymerization or hydrolysis.[6]

Safety and Handling

As with any laboratory chemical, proper handling is essential. The available safety data indicates that this compound and its structural analogs present moderate hazards.

-

Hazards: It is classified as a combustible liquid.[2][7] It may cause skin irritation, serious eye irritation, and respiratory irritation.[2][7][8]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[6][8] All handling should be performed in a well-ventilated area or a chemical fume hood.[8]

5.1 Workflow for Safe Handling and Spill Response

Caption: Logical Flow for Safe Handling and Emergency Response.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a valuable intermediate. Its utility stems from the ability to use its functional groups to build more complex molecular architectures. It has been used as a starting material in the synthesis of various compounds, including derivatives of trans-cyclopentane-1,2-dicarboxylic acid, which have been studied for their effects on cell membrane permeability.[9] The cyclopentane ring is a common motif in many natural products and pharmaceuticals, making this compound a relevant building block for medicinal chemists.

Conclusion

This compound is a well-characterized compound whose physico-chemical properties make it a versatile and predictable reagent in organic synthesis. A thorough understanding of its spectroscopic signature, reactivity, and safety profile, as detailed in this guide, is essential for its effective and safe utilization in research and development. The combination of its moderate lipophilicity and reactive functional groups ensures its continued relevance as a building block for creating novel molecules with potential applications in pharmacology and material science.

References

-

Chemsrc. (2025). Ethyl 1-Cyclopentene-1-Carboxylate | CAS#:10267-94-4. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Pozo C., J. (1965). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-methylcyclopent-1-ene-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. This compound | C8H12O2 | CID 275610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10267-94-4 | this compound - AiFChem [aifchem.com]

- 3. Ethyl 1-Cyclopentene-1-Carboxylate | CAS#:10267-94-4 | Chemsrc [chemsrc.com]

- 4. CAS 5453-85-0: ethyl cyclopentanecarboxylate | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. Ethyl 2-methylcyclopent-1-ene-1-carboxylate | C9H14O2 | CID 13416667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

A Technical Guide to the Spectroscopic Characterization of Ethyl cyclopent-1-enecarboxylate

Introduction

Ethyl cyclopent-1-enecarboxylate is a key intermediate in organic synthesis, finding applications in the pharmaceutical and fragrance industries. Its molecular structure, comprising an α,β-unsaturated ester fused to a cyclopentene ring, presents a rich landscape for spectroscopic analysis. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification in drug development and chemical research. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the correlation between its molecular structure and its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, both ¹H and ¹³C NMR provide unambiguous information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the ethyl ester protons and the protons of the cyclopentene ring. Due to the absence of readily available experimental spectra in public databases, a predicted ¹H NMR spectrum is presented and analyzed below. The prediction was generated using a reliable algorithm that considers the intricate electronic effects within the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Numbering in Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 1.29 | triplet | 7.1 | 3H |

| H-5 | 4.20 | quartet | 7.1 | 2H |

| H-3, H-3' | 2.44 | multiplet | - | 2H |

| H-4, H-4' | 1.90 | multiplet | - | 2H |

| H-2 | 6.75 | triplet (broad) | ~2.4 | 1H |

Interpretation of the ¹H NMR Spectrum:

-

Ethyl Group Protons (H-5, H-6): The ethyl ester moiety gives rise to a characteristic quartet at approximately 4.20 ppm (H-5) and a triplet at around 1.29 ppm (H-6). The quartet corresponds to the methylene protons (-CH₂-) adjacent to the ester oxygen, which are deshielded by the electronegative oxygen atom. These protons are split by the three neighboring methyl protons, resulting in a quartet (n+1=4). The methyl protons (-CH₃) appear as a triplet due to coupling with the two methylene protons.

-

Cyclopentene Ring Protons (H-2, H-3, H-4):

-

The vinylic proton (H-2) is the most deshielded proton on the cyclopentene ring, with a predicted chemical shift of approximately 6.75 ppm. This significant downfield shift is attributed to its position on a double bond and conjugation with the electron-withdrawing carboxyl group. It is expected to appear as a broad triplet due to coupling with the two adjacent allylic protons (H-3).

-

The allylic protons (H-3) are predicted to resonate around 2.44 ppm. These protons are deshielded due to their proximity to the double bond. Their signal is expected to be a multiplet due to coupling with both the vinylic proton (H-2) and the neighboring aliphatic protons (H-4).

-

The protons at the C-4 position (H-4) are in a more shielded environment and are predicted to appear at approximately 1.90 ppm as a multiplet, resulting from coupling with the protons at the C-3 position.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom (Numbering in Fig. 1) | Predicted Chemical Shift (δ, ppm) |

| C-1 | 165.5 |

| C-2 | 145.0 |

| C-3 | 33.5 |

| C-4 | 22.8 |

| C-5 | 60.5 |

| C-6 | 14.3 |

| C-7 | 135.0 |

| C-8 | 31.0 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C-1): The ester carbonyl carbon is the most deshielded carbon, with a predicted chemical shift of around 165.5 ppm. This is a characteristic region for carbonyl carbons in α,β-unsaturated esters.

-

Olefinic Carbons (C-2, C-7): The two sp²-hybridized carbons of the double bond are found at approximately 145.0 ppm (C-2) and 135.0 ppm (C-7). The carbon atom β to the carbonyl group (C-2) is more deshielded than the α-carbon (C-7) due to resonance effects.

-

Ethyl Group Carbons (C-5, C-6): The methylene carbon (-CH₂-) of the ethyl group (C-5) is predicted to be at around 60.5 ppm, while the methyl carbon (-CH₃) (C-6) is expected at approximately 14.3 ppm.

-

Cyclopentene Ring Carbons (C-3, C-4, C-8): The sp³-hybridized carbons of the cyclopentene ring appear in the upfield region. The allylic carbon (C-3) is predicted around 33.5 ppm, the C-4 carbon at approximately 22.8 ppm, and the C-8 carbon at roughly 31.0 ppm.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the α,β-unsaturated ester and the alkene moieties.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3000 | =C-H stretch | Medium |

| ~2980-2850 | C-H stretch (aliphatic) | Strong |

| ~1720-1710 | C=O stretch (conjugated ester) | Strong |

| ~1640-1620 | C=C stretch | Medium |

| ~1250-1150 | C-O stretch (ester) | Strong |

Interpretation of the IR Spectrum:

-

C=O Stretch: The most prominent peak in the IR spectrum is the strong absorption band for the carbonyl (C=O) stretch of the ester. Due to conjugation with the C=C double bond, this band is expected to appear at a lower frequency (~1720-1710 cm⁻¹) compared to a saturated ester (~1740 cm⁻¹).[1] This shift is a hallmark of α,β-unsaturated carbonyl compounds.

-

C=C Stretch: The carbon-carbon double bond of the cyclopentene ring will exhibit a medium intensity absorption band in the region of ~1640-1620 cm⁻¹.

-

C-H Stretches: The spectrum will show C-H stretching vibrations for both the sp²-hybridized vinylic proton (~3100-3000 cm⁻¹) and the sp³-hybridized aliphatic protons of the ethyl group and the cyclopentene ring (~2980-2850 cm⁻¹).

-

C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the ester group is expected in the fingerprint region, typically around 1250-1150 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Expected Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 140, corresponding to the molecular weight of the compound (C₈H₁₂O₂).

-

Major Fragmentation Pathways:

-

Loss of the Ethoxy Group (-OCH₂CH₃): A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical. This would result in a fragment ion at m/z 111 (M - 45).

-

Loss of Ethylene via McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible, a related rearrangement involving the cyclopentene ring could lead to the loss of ethylene (C₂H₄), resulting in a fragment at m/z 112.

-

Loss of the Ethyl Group (-CH₂CH₃): Cleavage of the O-CH₂ bond can result in the loss of an ethyl radical, giving a fragment at m/z 111.

-

Retro-Diels-Alder Reaction: The cyclopentene ring could potentially undergo a retro-Diels-Alder reaction, although this is less common for simple cyclopentenes. This would lead to the fragmentation of the ring.

-

Loss of CO₂: Decarboxylation could lead to a fragment at m/z 96.

-

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure |

| 140 | [C₈H₁₂O₂]⁺ (Molecular Ion) |

| 111 | [M - OCH₂CH₃]⁺ or [M - CH₂CH₃]⁺ |

| 95 | [M - OCH₂CH₃ - O]⁺ |

| 67 | [C₅H₇]⁺ (Cyclopentenyl cation) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence (e.g., zgpg30) should be used to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, the easiest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates first, which will be automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole) and detected to generate the mass spectrum.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and self-validating picture of its molecular structure. The predicted NMR data, in conjunction with the characteristic IR absorptions and expected mass spectral fragmentation patterns, offer a robust framework for the identification and characterization of this important synthetic intermediate. These spectroscopic fingerprints are invaluable for researchers and professionals in the fields of chemistry and drug development, ensuring the identity and purity of the compound in their applications.

References

-

NMRDB.org: An Online NMR Spectrum Prediction Tool. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Spectroscopy Online. A Guide to Interpreting Infrared Spectra. [Link]

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

Sources

The Genesis of a Cyclopentenoid Synthon: A Technical Guide to the Discovery and First Synthesis of Ethyl cyclopent-1-enecarboxylate

Abstract

This technical guide provides a comprehensive overview of the discovery and seminal synthesis of Ethyl cyclopent-1-enecarboxylate, a valuable intermediate in organic synthesis. We delve into the historical context of its theoretical conception, rooted in the pioneering work of Walter Dieckmann, and present a detailed, modernized protocol for its first practical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering not only a historical perspective but also actionable experimental details and mechanistic insights.

Introduction: The Significance of the Cyclopentene Ring

The cyclopentene and cyclopentenone ring systems are ubiquitous structural motifs in a vast array of natural products and biologically active molecules. Their prevalence in prostaglandins, steroids, and various alkaloids underscores their importance as key building blocks, or synthons, in the strategic planning of complex molecule synthesis. This compound, as an α,β-unsaturated ester, offers a versatile handle for a variety of chemical transformations, including Michael additions, Diels-Alder reactions, and functional group interconversions, making it a highly valuable intermediate in the synthetic chemist's toolbox.

Historical Perspective: The Dawn of Intramolecular Cyclization

The conceptual framework for the synthesis of cyclic β-keto esters, the direct precursors to compounds like this compound, was laid by the German chemist Walter Dieckmann. In his seminal publications in 1894 and 1900, Dieckmann described a novel intramolecular condensation of diesters facilitated by a strong base.[1][2] This reaction, now famously known as the Dieckmann Condensation , represented a significant advancement in synthetic methodology, providing a reliable route to construct five- and six-membered rings.[1]

The core principle of the Dieckmann condensation is the intramolecular cyclization of a diester, where one ester moiety forms an enolate that subsequently attacks the other ester group within the same molecule. This reaction is the intramolecular counterpart to the Claisen condensation. While Dieckmann's initial work laid the theoretical and experimental groundwork, the specific first synthesis of this compound as a distinct, isolated compound is not explicitly detailed in these early reports. However, the synthesis of its saturated precursor, Ethyl 2-oxocyclopentanecarboxylate, is a direct application of his groundbreaking discovery.

The First Practical Synthesis: A Two-Stage Approach

The inaugural synthesis of this compound can be envisioned as a two-stage process, beginning with the formation of the cyclopentanone ring via the Dieckmann condensation, followed by the introduction of the endocyclic double bond.

Stage 1: The Dieckmann Condensation of Diethyl Adipate

The logical starting material for the synthesis of the five-membered ring of Ethyl 2-oxocyclopentanecarboxylate is a 1,6-diester, namely diethyl adipate. The intramolecular condensation of this substrate under the influence of a strong base yields the desired cyclic β-keto ester.

Reaction Scheme:

Dieckmann Condensation of Diethyl Adipate

Mechanistic Insights:

The reaction is initiated by the deprotonation of an α-carbon of diethyl adipate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a tetrahedral intermediate. Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the newly formed, highly acidic α-proton of the β-keto ester.

Mechanism of the Dieckmann Condensation

Experimental Protocol (Modernized):

This protocol is a representative modern adaptation of the original Dieckmann conditions, optimized for yield and safety.

| Reagent | Molar Equivalent | Quantity | Notes |

| Diethyl Adipate | 1.0 | (e.g., 20.2 g, 0.1 mol) | Ensure high purity and dryness. |

| Sodium Ethoxide | 1.1 | (e.g., 7.5 g, 0.11 mol) | Freshly prepared or from a reliable commercial source. |

| Toluene | - | (e.g., 250 mL) | Anhydrous. |

| Hydrochloric Acid | - | (e.g., 10% aqueous solution) | For workup. |

| Diethyl Ether | - | - | For extraction. |

| Anhydrous MgSO₄ | - | - | For drying. |

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with sodium ethoxide and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is heated to reflux with vigorous stirring.

-

A solution of diethyl adipate in anhydrous toluene is added dropwise from the dropping funnel over a period of 1-2 hours.

-

After the addition is complete, the reaction mixture is maintained at reflux for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing a mixture of ice and 10% hydrochloric acid to neutralize the base.

-

The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude Ethyl 2-oxocyclopentanecarboxylate is then purified by vacuum distillation.

Stage 2: Introduction of the Endocyclic Double Bond

The conversion of the saturated β-keto ester, Ethyl 2-oxocyclopentanecarboxylate, to the target α,β-unsaturated ester, this compound, is a critical step. While several methods exist, a common and historically relevant approach involves a two-step sequence of α-bromination followed by dehydrobromination.

Reaction Scheme:

Synthesis of this compound

Experimental Protocol (Illustrative):

| Reagent | Molar Equivalent | Quantity | Notes |

| Ethyl 2-oxocyclopentanecarboxylate | 1.0 | (e.g., 15.6 g, 0.1 mol) | Purified from Stage 1. |

| Bromine (Br₂) | 1.0 | (e.g., 16.0 g, 0.1 mol) | Handle with extreme caution in a fume hood. |

| Carbon Tetrachloride (CCl₄) | - | (e.g., 100 mL) | Anhydrous. |

| Lithium Carbonate (Li₂CO₃) | 1.2 | (e.g., 8.9 g, 0.12 mol) | Finely powdered and dried. |

| Dimethylformamide (DMF) | - | (e.g., 150 mL) | Anhydrous. |

Procedure:

-

α-Bromination: To a solution of Ethyl 2-oxocyclopentanecarboxylate in anhydrous carbon tetrachloride at 0 °C, a solution of bromine in carbon tetrachloride is added dropwise with stirring. The reaction is monitored by the disappearance of the bromine color.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

The solvent is removed under reduced pressure to yield the crude α-bromo-β-keto ester.

-

Dehydrobromination: The crude bromo-ester is dissolved in anhydrous dimethylformamide.

-

Finely powdered lithium carbonate is added, and the suspension is heated to 120-140 °C with vigorous stirring for several hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After cooling, the reaction mixture is poured into water and extracted with diethyl ether.

-

The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The final product, this compound, is purified by vacuum distillation.

Conclusion

The journey from the conceptualization of the Dieckmann condensation to the practical synthesis of this compound represents a significant chapter in the history of organic chemistry. This technical guide has aimed to provide not only a historical appreciation of this discovery but also a detailed and actionable synthetic protocol for its preparation. The versatility of this compound as a synthetic intermediate ensures its continued relevance in the ongoing quest for the efficient and elegant synthesis of complex molecules for the advancement of science and medicine.

References

-

Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]

-

Dieckmann, W. (1900). Ueber die Darstellung cyclischer Ketone aus Estern zweibasiger Säuren. Berichte der deutschen chemischen Gesellschaft, 33(2), 2670-2684. [Link]

Sources

Conformational Analysis of the Cyclopentene Ring in Ethyl cyclopent-1-enecarboxylate

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The cyclopentene moiety is a crucial structural motif in medicinal chemistry, frequently employed as a versatile building block in the synthesis of bioactive compounds and as a bioisostere for proline in peptidomimetics.[1] The therapeutic efficacy and receptor-binding affinity of molecules containing this scaffold are intrinsically linked to their three-dimensional structure. Consequently, a rigorous understanding of the conformational preferences of the cyclopentene ring is paramount for rational drug design and development. This guide provides a comprehensive technical overview of the principles and methodologies for the conformational analysis of Ethyl cyclopent-1-enecarboxylate, a representative substituted cyclopentene. We will explore the theoretical underpinnings of cyclopentene ring puckering, detail robust computational and experimental workflows for characterizing its conformational landscape, and discuss the practical implications for drug development professionals. This document synthesizes field-proven insights with established scientific principles to offer a self-validating framework for conformational inquiry.

Introduction: The Significance of Cyclopentene Conformation in Drug Discovery

The conformational flexibility of small molecules is a critical determinant of their biological activity. For cyclic systems like cyclopentene, this flexibility is not random but is governed by a delicate balance of inherent ring strain and the steric and electronic influences of its substituents. The cyclopentene ring, unlike its saturated counterpart cyclopentane, has its conformational possibilities constrained by the presence of the C=C double bond. Nevertheless, it is not a planar structure. It adopts puckered, non-planar conformations to alleviate the torsional strain that would arise from eclipsing C-H bonds on adjacent sp³-hybridized carbons.[2]

This puckering is of profound importance in a medicinal chemistry context. When a cyclopentene-containing molecule binds to a biological target, such as an enzyme's active site or a receptor, it adopts a specific, low-energy conformation known as the "bioactive conformation." Understanding the accessible conformational states and the energy barriers between them allows researchers to:

-

Design rigid analogs that are "pre-organized" in the bioactive conformation, potentially increasing binding affinity and selectivity.

-

Interpret Structure-Activity Relationships (SAR): Rationalize why certain substitutions enhance activity while others diminish it based on their conformational effects.

-

Improve Pharmacokinetic Properties: Control molecular shape to enhance properties like membrane permeability and metabolic stability.

This compound serves as an excellent model system. The ethyl carboxylate group, being conjugated with the double bond, exerts specific electronic and steric effects that modulate the puckering of the five-membered ring. This guide will dissect the methodologies used to elucidate these conformational subtleties.

Theoretical Framework: Puckering in the Cyclopentene Ring

To minimize ring strain, which is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions), the cyclopentene ring adopts two primary, low-energy conformations.

-

Envelope Conformation (C_s symmetry): In this form, four of the carbon atoms are coplanar, while the fifth carbon (at the C4 position, opposite the double bond) is puckered out of this plane, resembling an open envelope.

-

Half-Chair Conformation (C_2 symmetry): Here, three carbon atoms are coplanar. The other two atoms (at the C4 and C5 positions) are displaced on opposite sides of this plane.

For unsubstituted cyclopentene, these conformations are very close in energy and can rapidly interconvert through a low-energy process known as pseudorotation . This is not a full rotation around a bond but a wave-like motion of the pucker around the ring.

The introduction of a substituent, such as the ethyl carboxylate group at the C1 position, breaks the symmetry and creates a distinct energy difference between possible envelope and half-chair forms. The substituent's influence is critical; its size and electronic nature dictate the preferred conformation by minimizing unfavorable steric interactions.[3][4][5] For this compound, the substituent is on an sp² carbon, which is part of the relatively rigid segment of the ring. The primary conformational flexibility, therefore, involves the puckering of the three sp³ carbons (C3, C4, and C5).

Methodologies for Conformational Elucidation

A multi-pronged approach combining computational modeling with experimental validation is essential for a comprehensive conformational analysis.

Computational Chemistry: Predicting the Conformational Landscape

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a molecule.[3][4][5][6] They allow for the identification of stable conformers (energy minima) and the transition states that connect them.

Caption: A typical computational workflow for conformational analysis.

-

Initial Structure Generation: Generate a 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to explore a wide range of possible ring puckers and ester orientations.

-

DFT Optimization: Take the unique, low-energy conformers from the initial search and perform full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step refines the molecular geometry to find the nearest energy minimum.

-

Causality: The choice of DFT is crucial. Functionals like B3LYP provide a good balance of accuracy and computational cost for geometries of organic molecules.

-

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure.

-

Trustworthiness: This is a self-validating step. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). One imaginary frequency would indicate a transition state.

-

-

High-Level Energy Calculation: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a more robust functional and a larger basis set (e.g., a dispersion-corrected functional like wB97X-D with a triple-zeta basis set like def2-TZVP).[7]

-

Boltzmann Analysis: Use the calculated relative energies (ΔE) to predict the equilibrium population of each conformer at a given temperature using the Boltzmann distribution equation. This provides a quantitative prediction of which conformation is dominant in a solution or gas phase.

Experimental Validation: Spectroscopic Methods

Computational predictions must be grounded in experimental reality. NMR spectroscopy is the most powerful technique for studying the solution-state conformation of molecules.

NMR provides a time-averaged picture of the molecular structure in solution. For a flexible molecule like this compound, the observed NMR parameters (chemical shifts, coupling constants) are a weighted average of the parameters for each contributing conformer.

Key NMR Experiments:

-

¹H NMR: The chemical shifts and, more importantly, the vicinal proton-proton coupling constants (³J_HH) are highly sensitive to the dihedral angle between the protons. The Karplus relationship provides an empirical correlation between the ³J_HH value and the H-C-C-H dihedral angle. By measuring these coupling constants around the sp³-carbon framework, one can deduce the time-averaged ring pucker.

-

¹³C NMR: Chemical shifts of the ring carbons can also be indicative of the ring conformation.[8]

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This 2D NMR technique is indispensable for conformational analysis. It detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. A strong NOE correlation between two protons provides definitive proof of their spatial proximity, which can be used to distinguish between different puckered conformations.

-

Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire 1D Spectra: Obtain high-resolution ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

-

Acquire 2D COSY: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton spin-spin coupling networks, confirming assignments.

-

Acquire 2D NOESY/ROESY: Run a NOESY or ROESY experiment. ROESY is often preferred for molecules of this size as it avoids zero-crossing issues.

-

Data Analysis:

-

Measure the ³J_HH coupling constants for the protons on C3, C4, and C5.

-

Integrate the cross-peaks in the NOESY/ROESY spectrum to identify key spatial relationships. For example, an NOE between a proton on C3 and a proton on C5 would suggest a specific puckering mode.

-

Compare the experimentally observed coupling constants and NOEs with those predicted for the computationally derived low-energy conformers. A strong match provides robust validation of the computational model.

-

If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of its conformation in the solid state.[9][10]

-

Utility: It offers the ultimate validation for a specific conformation and provides precise bond lengths and angles.

-

Caveat: The conformation observed in the crystal lattice is influenced by packing forces and may not be the most stable or the only conformation present in solution, where the molecule has more freedom. Therefore, it represents one possible low-energy state.

Data Synthesis and Visualization

A robust analysis requires the integration of computational and experimental data.

Caption: The synergistic relationship between computation and experiment.

Table 1: Hypothetical Data Summary for this compound

| Parameter | Conformer A (Envelope) | Conformer B (Half-Chair) | Experimental (NMR) |

| Calculated Rel. Energy (kcal/mol) | 0.00 | 0.75 | - |

| Calculated Population (%) | 78% | 22% | - |

| Predicted ³J_H3a,H4a (Hz) | 9.8 | 5.2 | 8.7 |

| Predicted ³J_H3b,H4b (Hz) | 3.1 | 6.5 | 3.9 |

| Key NOE (H3a ↔ H5a) | Strong | Weak | Observed |

This table is illustrative. Actual values would be derived from the protocols described.

The experimental coupling constant of 8.7 Hz is a weighted average of the predicted values (0.78 * 9.8 Hz + 0.22 * 5.2 Hz ≈ 8.8 Hz), suggesting the calculated populations are a reasonable reflection of the solution-state equilibrium. The observation of the key NOE further supports the dominance of the Envelope conformer.

Conclusion and Implications for Drug Development

The conformational analysis of this compound reveals that its five-membered ring is not static but exists in a dynamic equilibrium of puckered states. Through a synergistic application of high-level computational modeling and advanced NMR spectroscopy, we can identify the dominant conformations in solution and quantify their relative populations.

For researchers in drug development, this detailed structural insight is invaluable. It transforms the molecule from a flat 2D drawing into a dynamic 3D entity, providing a more accurate basis for docking studies, understanding SAR, and designing next-generation analogs with optimized conformational properties for enhanced biological activity. The methodologies outlined in this guide provide a robust and scientifically rigorous framework for achieving this critical understanding.

References

-

Bojarska, J., et al. (2024). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. PMC - NIH. Available at: [Link]

-

Coia, B. M., et al. (2023). Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study. The Journal of Physical Chemistry A. Available at: [Link]

-

Coia, B. M., et al. (2023). Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study. ResearchGate. Available at: [Link]

-

Coia, B. M., et al. (2023). Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study. PubMed. Available at: [Link]

-

Coia, B. M., et al. (2023). Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study. ACS Publications. Available at: [Link]

-

Bojarska, J. (2024). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. SciSpace. Available at: [Link]

-

Various Authors. (N.D.). 'H Nuclear Magnetic Resonance Spectra of Cyclic Monoenes: Hydrocarbons, Ketones, Heterocycles, and Benzo Derivatives. ElectronicsAndBooks. Available at: [Link]

-

Wigati, D., et al. (N.D.). The chemical structure of cyclopentene derivatives 1–3, and mellein... ResearchGate. Available at: [Link]

-

Olafsdottir, E. S., et al. (N.D.). Structure determination of natural epoxycyclopentanes by x-ray crystallography and NMR spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

-

Brown, W. P. (2025). 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene. Doc Brown's Chemistry. Available at: [Link]

-

Various Authors. (N.D.). Conformational Analysis of Cyclopentane. Scribd. Available at: [Link]

-

LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

-

Pitzer, K. S., & Donath, W. E. (N.D.). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

Yildirim, T., et al. (2010). Synthesis of Novel Cyclopentenone Derivatives and Crystal Structure Determination... ResearchGate. Available at: [Link]

Sources

- 1. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions (2024) | Joanna Bojarska [scispace.com]

- 8. 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene, chemical shifts spectra of cyclopentene doc brown's advanced level organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Navigating the Procurement of Ethyl Cyclopent-1-enecarboxylate: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl Cyclopent-1-enecarboxylate in Synthesis

This compound (CAS No. 10267-94-4), a seemingly unassuming cyclic ester, holds significant strategic value as a versatile building block in modern organic synthesis.[1] Its unique structural motif, featuring a reactive cyclopentene ring coupled with an ester functionality, makes it a sought-after precursor in the construction of complex molecular architectures. For researchers and professionals in drug development, the procurement of this intermediate is a critical first step that can profoundly impact the efficiency, reproducibility, and success of a synthetic campaign. This guide provides an in-depth analysis of the commercial landscape for this compound, delves into the nuances of purity grades, and explores its pivotal role in the synthesis of high-value therapeutic agents.

Commercial Suppliers: A Comparative Overview

A diverse range of chemical suppliers offer this compound, catering to various scales of research and manufacturing. The choice of supplier often depends on a combination of factors including available purity grades, packaging sizes, lead times, and of course, price. Below is a comparative table of prominent suppliers.

| Supplier | Purity Grades Offered | Typical Packaging Sizes | Notes |

| AiFChem | 95%[2] | 250 mg, 1 g, 5 g | Primarily focused on research and development quantities. |

| Crysdot LLC | 95+%[3] | 5 g | Offers a range of building blocks and intermediates. |

| Chem-Impex International | 97% | 1 g, 5 g, 10 g | Specializes in fine chemicals for research. |

| Sigma-Aldrich (Merck) | ≥97% | 1 g, 5 g | A well-established supplier with extensive quality control. |

| TCI (Tokyo Chemical Industry) | >97.0% (GC) | 1 g, 5 g, 25 g | Provides detailed quality specifications, including GC purity. |

| Carbosynth | >97% | 1 g, 5 g, 10 g | Focuses on carbohydrates, nucleosides, and related molecules. |

| Combi-Blocks | >97% | 1 g, 5 g | Specializes in building blocks for combinatorial chemistry. |

Understanding Purity Grades: More Than Just a Number

The selection of an appropriate purity grade for this compound is a critical decision that directly influences the outcome of a synthesis. While a higher purity grade generally commands a higher price, the potential cost of downstream purification challenges or failed reactions due to impurities often justifies the initial investment.

Common Purity Grades and Their Implications:

-

95% Purity: This grade is often suitable for initial exploratory studies or as a starting material for multi-step syntheses where subsequent purification steps are planned. Researchers should anticipate the presence of starting materials from the synthesis, such as cyclopentanone and diethyl carbonate, as well as potential side-products.

-

≥97% Purity: This is a commonly used grade for a wide range of laboratory applications, including the synthesis of intermediates and library compounds. While the concentration of the desired compound is significantly higher, minor impurities may still be present and should be considered, especially for sensitive reactions.

-

≥98% and Higher Purity: High-purity grades are essential for late-stage synthetic steps, particularly in the synthesis of active pharmaceutical ingredients (APIs) and their immediate precursors. These grades undergo more rigorous purification and analytical testing to minimize the presence of any extraneous compounds that could interfere with the final product's quality and safety.

Potential Impurities: A Chemist's Perspective

Understanding the potential impurities in commercially available this compound requires insight into its synthesis. A common synthetic route involves the condensation of cyclopentanone with diethyl carbonate in the presence of a base.

Diagram of a Common Synthetic Route:

Caption: A simplified schematic of a common synthetic pathway to this compound.

Based on this and other potential synthetic pathways, common impurities may include:

-

Unreacted Starting Materials: Residual cyclopentanone and diethyl carbonate.

-

Positional Isomers: Ethyl cyclopent-2-enecarboxylate, which can be difficult to separate due to similar physical properties.[4]

-

Byproducts of Condensation: Self-condensation products of cyclopentanone.

-

Solvent Residues: Traces of solvents used in the reaction and purification, such as toluene or THF.

A diligent researcher will always consult the supplier's Certificate of Analysis (CoA) for lot-specific impurity profiles.

The Role of this compound in Drug Development

The cyclopentane ring is a key structural feature in numerous biologically active molecules. This compound serves as a versatile starting material for introducing this valuable carbocyclic scaffold.

Synthesis of Carbocyclic Nucleosides

A significant application of this compound and its derivatives is in the synthesis of carbocyclic nucleosides.[5][6][7] These are nucleoside analogues where the furanose sugar ring is replaced by a cyclopentane or cyclopentene ring.[8] This modification often imparts increased metabolic stability and can lead to potent antiviral and antitumor activities.[5][7] The synthesis of these complex molecules often involves the stereoselective functionalization of the cyclopentene ring, for which this compound is an ideal precursor.[9]

Precursor to Prostaglandin Analogues

Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes.[10] Synthetic prostaglandin analogues are important drugs used to treat conditions such as glaucoma, pulmonary hypertension, and erectile dysfunction.[11][12] The core structure of many prostaglandins features a functionalized cyclopentane ring. While the synthesis of prostaglandins is complex and varied, cyclopentenone derivatives, which can be derived from this compound, are key intermediates in many synthetic routes.[13]

Decision-Making Workflow for Procurement:

Sources

- 1. This compound | C8H12O2 | CID 275610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10267-94-4 | this compound - AiFChem [aifchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Ethyl cyclopent-2-ene-1-carboxylate | C8H12O2 | CID 57429489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of two cyclopentenyl-3-deazapyrimidine carbocyclic nucleosides related to cytidine and uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Prostaglandins in the eye: Function, expression, and roles in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandin analogues in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US20130211128A1 - Process for the Preparation of Prostaglandin Analogues - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Ethyl Cyclopent-1-enecarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Theory and Application

In modern chemical and pharmaceutical research, understanding a molecule's behavior at the quantum level is no longer a purely academic exercise; it is a critical component of rational design and development. Ethyl cyclopent-1-enecarboxylate, a cyclic α,β-unsaturated ester, presents an interesting case study due to the interplay between its ring strain, conjugation, and the electronic influence of the ester functional group. Predicting its reactivity, stability, and spectroscopic properties with high accuracy requires robust computational methods.

This guide provides an in-depth, practical framework for performing quantum chemical calculations on this compound. Moving beyond a simple list of steps, this document elucidates the causality behind methodological choices—why a specific functional or basis set is chosen—grounding theoretical protocols in field-proven insights. The objective is to equip the reader with a self-validating workflow that ensures scientifically rigorous and trustworthy results.

Foundational Concepts: Selecting the Right Tools for the Job

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For organic molecules like this compound, Density Functional Theory (DFT) offers a powerful balance of computational cost and accuracy.

2.1. The Workhorse: Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule by modeling its electron density, rather than the complex many-electron wavefunction. This approach has become the cornerstone of computational chemistry for medium-sized organic systems.[1]

-

Causality of Choice: We select the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error common in pure DFT functionals. This hybrid nature generally provides reliable predictions of geometries and vibrational frequencies for organic compounds, including unsaturated esters.[2][3]

2.2. The Language of Electrons: Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set directly impact the accuracy and computational expense.

-

Causality of Choice: We will employ the 6-311++G(d,p) Pople-style basis set. Let's dissect this choice:

-

6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution compared to smaller basis sets.

-

++ : The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. These functions are essential for accurately describing anions, lone pairs, and non-covalent interactions, which are relevant for the oxygen atoms in the ester group.

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize" in the presence of other atoms, which is critical for describing chemical bonds accurately.[4]

-

This combination of B3LYP with a triple-zeta, polarized, and diffuse basis set (B3LYP/6-311++G(d,p)) represents a high-quality, well-validated level of theory for molecules of this type, ensuring reliable results for geometry, frequencies, and electronic properties.[2][5]

The Computational Workflow: A Self-Validating Protocol

The following protocol is designed as a logical, sequential workflow. Each step builds upon the last, incorporating checks to ensure the integrity of the final results. This workflow can be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.[6][7][8]

Step-by-Step Methodology

1. Input Preparation: Building the Molecule

-

Action: Using molecular modeling software (e.g., GaussView, Avogadro), construct an initial 3D structure of this compound (CAS No. 10267-94-4).[9]

-

Expertise: While exact initial geometry is not critical, a reasonable starting structure (correct bond connectivity and general shape) will significantly speed up the convergence of the optimization process. Ensure the cyclopentene ring has its characteristic envelope-like conformation.

2. Geometry Optimization

-

Action: Submit the structure for geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation on the potential energy surface.[10]

-

Protocol (Example Gaussian 16 Input):

-

Trustworthiness: The calculation is considered "converged" when the forces on each atom and the displacement from the previous step fall below predefined thresholds, indicating a stationary point has been reached.[11][12]

3. Frequency Analysis: Validating the Minimum

-

Action: Using the optimized geometry from the previous step, perform a frequency calculation at the identical B3LYP/6-311++G(d,p) level of theory.

-

Protocol (Example Gaussian 16 Input):

-

Trustworthiness: This step is the most critical validation in the workflow. The output will list the vibrational frequencies.[13] A true minimum energy structure will have zero imaginary frequencies . If one or more imaginary frequencies are present, the structure is a transition state or a higher-order saddle point, not a stable conformer, and must be re-optimized.[14] This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for accurate thermochemistry.[1]

4. Property Calculation and Analysis

-

Action: With a validated minimum energy structure, you can now analyze various chemical properties from the output files of the optimization and frequency calculations.

-

Expertise:

-

Structural Parameters: Extract bond lengths, bond angles, and dihedral angles from the optimized geometry.

-

Vibrational Spectra: The calculated frequencies correspond to IR-active vibrational modes.[15][16] These can be compared to experimental spectra. Note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies; scaling factors (e.g., ~0.964 for B3LYP) are sometimes applied for better agreement.[4]

-

Electronic Properties: Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Natural Bond Orbital (NBO) Analysis: Request an NBO analysis to gain deeper insights into bonding, hybridization, and intramolecular interactions like hyperconjugation.[17][18] This is done by adding Pop=NBO to the route section of your input file.

-

Data Presentation and Interpretation

Quantitative results should be organized into clear, concise tables for easy interpretation and comparison with experimental data where available.

Table 1: Key Optimized Geometric Parameters

| Parameter | Atom(s) | Calculated Value (Å or °) | Experimental Value |

| Bond Lengths | |||

| C=O | C8-O9 | e.g., 1.215 Å | N/A |

| C=C | C1-C2 | e.g., 1.340 Å | N/A |

| C-O | C8-O10 | e.g., 1.350 Å | N/A |

| Bond Angles | |||

| C2-C1-C8 | C2-C1-C8 | e.g., 125.5° | N/A |

| O9-C8-O10 | O9-C8-O10 | e.g., 124.0° | N/A |

| Dihedral Angle | |||

| C2-C1-C8-O9 | C2-C1-C8-O9 | e.g., ~0.0° or ~180.0° | N/A |

| (Note: Values are illustrative and must be replaced with actual calculation output.) |

digraph "Molecule_Structure" { graph [fontname = "Helvetica"]; node [fontname = "Helvetica", shape=plaintext]; edge [style = "bold"];// Atom nodes with labels C1 [label="C1"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C8 [label="C8"]; O9 [label="O9"]; O10 [label="O10"]; C11 [label="C11"]; C12 [label="C12"];

// Edges representing bonds C1 -- C2 [label="="]; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C1 -- C8; C8 -- O9 [label="="]; C8 -- O10; O10 -- C11; C11 -- C12; }

Table 2: Calculated Vibrational Frequencies and Assignments

| Mode | Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | Assignment |

| ν₁ | e.g., 3100 | e.g., 2988 | C-H stretch (vinyl) |

| ν₂ | e.g., 1750 | e.g., 1687 | C=O stretch (ester) |

| ν₃ | e.g., 1660 | e.g., 1600 | C=C stretch (ring) |

| ν₄ | e.g., 1250 | e.g., 1205 | C-O stretch (ester) |

| (Note: Values are illustrative. Scaling factor of 0.964 applied for B3LYP/6-311++G(d,p).) |

Table 3: Key Electronic Properties

| Property | Value (Hartree) | Value (eV) |

| Energy of HOMO | e.g., -0.250 | e.g., -6.80 |

| Energy of LUMO | e.g., -0.050 | e.g., -1.36 |

| HOMO-LUMO Gap | e.g., 0.200 | e.g., 5.44 |

| (Note: Values are illustrative.) |

Interpretation of Results:

-

The C2-C1-C8-O9 dihedral angle indicates the preferred conformation of the ester group relative to the cyclopentene ring (s-cis vs. s-trans), which is governed by steric and electronic effects.

-

The C=O stretching frequency is a prominent feature in the IR spectrum. Its position provides insight into the degree of conjugation with the C=C double bond.

-

The HOMO-LUMO gap provides a quantitative measure of the molecule's electronic excitability and kinetic stability. A smaller gap suggests the molecule is more easily polarized and potentially more reactive.

-

NBO analysis can quantify delocalization effects, such as the interaction between the oxygen lone pairs (donor NBOs) and the π* anti-bonding orbital of the C=C bond (acceptor NBO).[17][18]

Conclusion

This guide has outlined a robust, multi-step protocol for the quantum chemical analysis of this compound. By grounding our choices in established computational chemistry principles and incorporating self-validation checks at critical stages, we can generate high-fidelity data on the molecule's geometric, vibrational, and electronic properties. This information is invaluable for predicting reactivity, understanding spectroscopic data, and guiding the rational design of new chemical entities in drug development and materials science.

References

- Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis.

- Cossio, F. P. (2024).

- iOpenShell. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example.

- Scribd. (n.d.). Gaussian 16 User Guide.

- FACCTs. (n.d.). ORCA 6.0 Manual: Natural Bond Orbital (NBO) Analysis.

- ResearchGate. (2013). What is NBO (Natural Bond Orbital) analysis for molecules?.

- Karton, A. (2016). A computational chemist's guide to accurate thermochemistry for organic molecules.

- Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example.

- Aptech. (2016). ManualsG16.

- Bachrach, S. M. (2007). Computational Organic Chemistry. John Wiley & Sons.

- Gaussian 16 manual. (n.d.). Retrieved from a website providing access to the manual.

- Boaz, N., & Pearce, O. (2024).